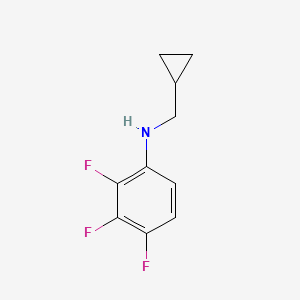

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline

Description

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline is a fluorinated aromatic amine characterized by a cyclopropylmethyl group attached to the nitrogen atom of a 2,3,4-trifluoroaniline backbone. Its molecular formula is C₁₁H₁₁F₃N, with a molecular weight of 220.21 g/mol. The compound features three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring, which significantly influence its electronic properties and reactivity. The cyclopropylmethyl substituent introduces steric bulk and enhances lipophilicity, making it distinct from simpler fluoroaniline derivatives .

The compound’s commercial availability has been discontinued, as noted in supplier catalogs , but its synthetic intermediates, such as 2,3,4-trifluoroaniline (CAS 3862-73-5), remain critical in organic synthesis .

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline |

InChI |

InChI=1S/C10H10F3N/c11-7-3-4-8(10(13)9(7)12)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 |

InChI Key |

IKABFIJFSKCKIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=C(C(=C(C=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced techniques such as microwave-assisted synthesis or electrochemical methods to achieve higher reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.

Substitution: The trifluoroaniline moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,3,4-trifluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Fluoroaniline Derivatives

Key Observations :

- Electronic Effects: The 2,3,4-trifluoro substitution pattern creates a strongly electron-deficient aromatic ring, enhancing electrophilic substitution resistance compared to mono- or di-fluoro analogs (e.g., 2,4-difluoroaniline) .

- Steric and Lipophilic Effects : The cyclopropylmethyl group in the target compound increases steric hindrance and lipophilicity (logP ~2.8 estimated) compared to smaller N-substituents like methyl or benzotriazolylmethyl .

Physicochemical Properties

Table 2: Physical Properties of Fluoroanilines

Key Observations :

Table 3: Hazard Classification of Fluoroanilines

| Compound Name | Hazard Class (GHS) | Key Risks | |

|---|---|---|---|

| 2,3,4-Trifluoroaniline | Not classified | Irritant (skin/eyes) | |

| 4-Fluoroaniline | Class 8 (Corrosive) | Skin corrosion | |

| This compound | Not classified | Limited data |

Key Observations :

- The cyclopropylmethyl derivative’s discontinued commercial status suggests handling challenges or niche applications .

Biological Activity

N-(cyclopropylmethyl)-2,3,4-trifluoroaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : CHFN

- Structural Features : A trifluoromethyl group and a cyclopropylmethyl substituent attached to an aniline structure.

These features contribute to its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.

Antitumor Potential

Preliminary studies suggest that this compound exhibits antitumor activity . The trifluoromethyl group is believed to enhance binding affinities to specific molecular targets involved in cancer pathways. Research indicates that compounds with similar structures often interact with enzymes or receptors critical for tumor growth and progression.

The mechanism of action involves:

- Binding Affinity : The cyclopropylmethyl group may influence the compound's binding affinity to various enzymes or receptors.

- Metabolic Stability : The trifluoromethyl moiety can enhance stability and bioavailability, allowing for prolonged therapeutic effects.

Studies have shown that compounds with similar functionalities can inhibit key signaling pathways in cancer cells, although specific pathways for this compound remain to be fully elucidated.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Aniline Derivative : Starting with an appropriate aniline precursor.

- Introduction of Trifluoromethyl Group : Utilizing trifluoromethylating agents under controlled conditions.

- Cyclopropylmethyl Substitution : Incorporating the cyclopropylmethyl group through nucleophilic substitution reactions.

Optimization of these steps is crucial for maximizing yield and purity .

Comparison with Similar Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-(Methoxy)-3-(trifluoromethyl)aniline | Lacks cyclopropyl group | Different chemical properties due to methoxy |

| 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline | Contains methoxy instead of amine | Alters reactivity and biological interactions |

| N-Cyclopropyl-5-(trifluoromethyl)benzamide | Lacks the aniline structure | Unique due to benzamide linkage |

| 2-Iodo-5-(trifluoromethyl)benzamide | Lacks cyclopropyl group | Changes physical and chemical properties |

The distinct combination of the cyclopropyl and trifluoromethyl groups in this compound imparts unique reactivity patterns not observed in similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological implications of compounds similar to this compound:

- In vitro Studies : Investigations revealed that compounds with trifluoromethyl substitutions often demonstrate enhanced activity against various cancer cell lines.

- Target Identification : Research is ongoing to identify specific molecular targets affected by this compound. Initial findings suggest potential interactions with G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways associated with cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.